N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H18ClN3O3S2 and its molecular weight is 496. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Conformation : Research has examined similar compounds, revealing insights into their crystal structures and molecular conformations. For example, studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have highlighted their folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, which could imply similar stability features for the compound (Subasri et al., 2016).
Antitumor and Antifolate Activity : The compound's structural motif, particularly the thieno[2,3-d]pyrimidine scaffold, has been explored for its potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis in cancer cells. This dual inhibition presents a promising avenue for cancer therapy, as evidenced by compounds with similar structural features demonstrating potent antitumor activities (Gangjee et al., 2008).
Antibacterial and Antifungal Activities : Derivatives of related thieno[2,3-d]pyrimidine compounds have shown significant antimicrobial activities. This suggests that modifications of the core structure, such as those in N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, could yield new antimicrobial agents with potential clinical applications (Patel & Patel, 2017).
Chemical Synthesis and Modification : The chemical synthesis and modification of related compounds have been a focus of research, providing a foundation for the development of novel therapeutic agents. For instance, studies on the synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity highlight the versatility of similar compounds in drug development (Horishny et al., 2021).
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O3S2/c1-14-17(25)8-4-9-18(14)26-20(29)13-33-24-27-21-16-7-2-3-10-19(16)31-22(21)23(30)28(24)12-15-6-5-11-32-15/h2-11H,12-13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUURNSDWYPTXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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